REACTION_CXSMILES
|
[OH2:1].[CH:2]1([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][OH:20])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1>S(=O)(=O)(O)O.CC(C)=O>[CH:2]1([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][C:19]([OH:1])=[O:20])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1
|
Name
|
CrO3
|
Quantity
|
3.204 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.76 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
4.8 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
12-cyclohexyldodecanol
|
Quantity
|
5.36 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)CCCCCCCCCCCCO
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
by stirring for a time
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to yield a solution
|
Type
|
STIRRING
|
Details
|
by stirring for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
To the mixture, iso-prapanol (about 2 ml) was added
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the resulting residue, water (50 ml) and chloroform (50 ml) were added
|
Type
|
CUSTOM
|
Details
|
after which the chloroform layer was separated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel colum (50 g) (methanol-chloroform (1:49))
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)CCCCCCCCCCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.3 g | |
YIELD: PERCENTYIELD | 58.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |